An In-Depth Technical Guide to 3,5-Dibromo-2-methoxythiophene: Structure, Synthesis, and Applications
An In-Depth Technical Guide to 3,5-Dibromo-2-methoxythiophene: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 3,5-Dibromo-2-methoxythiophene. This document is designed to provide an in-depth understanding of this versatile heterocyclic compound, moving beyond a simple recitation of facts to offer insights into its chemical nature, synthesis, and burgeoning applications. The thiophene moiety is a cornerstone in medicinal chemistry and materials science, and understanding the nuanced properties of its derivatives, such as the subject of this guide, is paramount for innovation. This guide is structured to empower researchers with the foundational knowledge and practical protocols necessary to harness the potential of 3,5-Dibromo-2-methoxythiophene in their own work.
Chemical Identity and Structure
IUPAC Name: 3,5-Dibromo-2-methoxythiophene
Chemical Structure:
Figure 1: Chemical structure of 3,5-Dibromo-2-methoxythiophene.
Molecular Formula: C₅H₄Br₂OS
Molecular Weight: 271.96 g/mol
CAS Number: 77133-30-3
Canonical SMILES: COC1=C(Br)C=C(Br)S1
InChI Key: UBEFDRCLTQRZQP-UHFFFAOYSA-N
This molecule features a five-membered aromatic thiophene ring, which is a sulfur-containing heterocycle. The ring is substituted with two bromine atoms at positions 3 and 5, and a methoxy group (-OCH₃) at position 2. The presence and positioning of these functional groups impart distinct electronic properties and reactivity to the molecule, making it a valuable intermediate in organic synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of 3,5-Dibromo-2-methoxythiophene is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid or solid | |
| Molecular Weight | 271.96 g/mol | |
| Molecular Formula | C₅H₄Br₂OS |
Synthesis of 3,5-Dibromo-2-methoxythiophene
The synthesis of 3,5-Dibromo-2-methoxythiophene typically involves the bromination of a suitable 2-methoxythiophene precursor. The electron-donating nature of the methoxy group activates the thiophene ring towards electrophilic substitution, making the positions adjacent to the sulfur atom (positions 2 and 5) and the position para to the methoxy group (position 4) susceptible to attack. However, starting with 2-methoxythiophene, the 5-position is highly activated. Subsequent bromination is directed by the existing substituents.
A common and effective method for the bromination of thiophenes is the use of N-bromosuccinimide (NBS). This reagent is a convenient and milder source of electrophilic bromine compared to elemental bromine, often leading to higher selectivity and cleaner reactions.[1]
Proposed Synthetic Pathway
The synthesis of 3,5-Dibromo-2-methoxythiophene can be envisioned as a two-step bromination of 2-methoxythiophene.
Figure 2: Proposed synthetic workflow for 3,5-Dibromo-2-methoxythiophene.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on established methods for the bromination of thiophene derivatives and should be optimized for specific laboratory conditions.[2]
Materials:
-
2-Methoxythiophene (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN) as solvent
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous solution of sodium bicarbonate (NaHCO₃)
-
Saturated aqueous solution of sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxythiophene (1.0 eq) in the chosen solvent (DMF or CH₃CN).
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. Add N-bromosuccinimide (2.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C. The reaction is exothermic, and careful addition is crucial to control the reaction rate and prevent side reactions.
-
Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by brine. This step removes any acidic byproducts and residual water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 3,5-Dibromo-2-methoxythiophene.
Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and GC-MS. The obtained spectroscopic data should be compared with expected values for the target compound.
Spectroscopic Characterization (Predicted)
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A singlet for the methoxy protons (-OCH₃) is expected in the range of δ 3.8-4.0 ppm.
-
A singlet for the single proton on the thiophene ring (at position 4) is anticipated around δ 6.9-7.2 ppm. The exact chemical shift will be influenced by the two adjacent bromine atoms.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The methoxy carbon peak should appear around δ 58-62 ppm.
-
The carbon atom attached to the methoxy group (C2) is expected in the region of δ 150-160 ppm.
-
The carbon atoms bonded to bromine (C3 and C5) will likely resonate at δ 110-120 ppm.
-
The carbon atom at position 4 is predicted to be in the range of δ 115-125 ppm.
FTIR (Fourier-Transform Infrared Spectroscopy):
-
C-H stretching vibrations of the aromatic ring are expected around 3100 cm⁻¹.
-
C-H stretching of the methoxy group should be observed in the 2950-2850 cm⁻¹ region.
-
Characteristic C=C stretching vibrations of the thiophene ring will likely appear in the 1500-1400 cm⁻¹ range.
-
A strong C-O stretching band for the methoxy group is anticipated around 1250 cm⁻¹.
-
C-Br stretching vibrations are typically found in the lower frequency region, below 700 cm⁻¹.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight of 3,5-Dibromo-2-methoxythiophene (271.96 g/mol ).
-
Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 1:2:1.
Reactivity and Applications
The bromine atoms at the 3 and 5 positions of 3,5-Dibromo-2-methoxythiophene are key to its utility as a synthetic building block. These positions are susceptible to various cross-coupling reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular architectures.
Key Reactions
-
Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters to form C-C bonds.
-
Stille Coupling: Palladium-catalyzed coupling with organostannanes.
-
Heck Reaction: Palladium-catalyzed reaction with alkenes.
-
Sonogashira Coupling: Palladium-catalyzed coupling with terminal alkynes.
-
Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds.
These reactions enable the incorporation of the 3,5-disubstituted-2-methoxythiophene core into larger conjugated systems, making it a valuable monomer for the synthesis of organic electronic materials.
Applications in Materials Science
Substituted thiophenes are fundamental components in the field of organic electronics due to their excellent charge transport properties and environmental stability. 3,5-Dibromo-2-methoxythiophene serves as a versatile building block for the synthesis of conjugated polymers and small molecules used in:
-
Organic Field-Effect Transistors (OFETs): The ability to functionalize the thiophene core allows for tuning of the electronic properties and morphology of the resulting materials, which is critical for achieving high charge carrier mobility.[6]
-
Organic Photovoltaics (OPVs): As a component of donor-acceptor copolymers, the electron-rich nature of the methoxy-substituted thiophene can contribute to the light-harvesting and charge-generating capabilities of organic solar cells.[7]
-
Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials can be employed as charge transport layers or as part of the emissive layer in OLED devices.
Figure 3: Role of 3,5-Dibromo-2-methoxythiophene as a building block in organic electronics.
Applications in Drug Development
The thiophene ring is a well-established pharmacophore in medicinal chemistry, present in numerous approved drugs.[8] Its ability to act as a bioisostere for the benzene ring, along with its unique electronic and lipophilic properties, makes it an attractive scaffold for the design of new therapeutic agents. Thiophene derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[9][10]
The reactive bromine atoms on 3,5-Dibromo-2-methoxythiophene allow for the facile introduction of various pharmacophoric groups, making it a valuable starting material for the synthesis of compound libraries for drug discovery screening. The methoxy group can also influence the pharmacokinetic properties of a molecule, such as its metabolic stability and solubility.
For instance, in the context of oncology, thiophene derivatives have been explored as inhibitors of various protein kinases, which are key targets in cancer therapy.[11] The 3,5-dibromo-2-methoxythiophene scaffold could be functionalized to generate novel kinase inhibitors.
Figure 4: Application of 3,5-Dibromo-2-methoxythiophene in a drug discovery workflow.
Safety and Handling
As with all halogenated organic compounds, 3,5-Dibromo-2-methoxythiophene should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
3,5-Dibromo-2-methoxythiophene is a valuable and versatile building block in organic synthesis. Its unique combination of a thiophene core, a directing methoxy group, and two reactive bromine atoms makes it an ideal starting material for the construction of complex organic molecules. Its applications in materials science, particularly in the development of organic semiconductors, are well-established. Furthermore, its potential as a scaffold in medicinal chemistry warrants further exploration. This guide has provided a comprehensive overview of its structure, synthesis, and applications, with the aim of facilitating its use in innovative research and development endeavors.
References
-
A Novel Synthesis of 2,5-Dibromo-3-[2-2(Methoxyethoxy)Ethoxy]Methylthiophene. Journal of Chemical and Pharmaceutical Research, 2017, 9(12):180-182. [Link]
-
A NEW ROUTE FOR THE SYNTHESIS OF 3-METHOXYTHIOPHENES. Semantic Scholar. [Link]
- CN102363614A - Method for synthesizing 2-bromothiophene.
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing. [Link]
-
Research progress and application of high efficiency organic solar cells based on benzodithiophene donor materials. National Institutes of Health. [Link]
-
Thiophene-based derivatives as anticancer agents: An overview on decade's work. PubMed. [Link]
-
Thiophene Derivatives as New Anticancer Agents and Their Therapeutic Delivery Using Folate Receptor-Targeting Nanocarriers. ACS Omega. [Link]
-
Mechanisms of Bromination between Thiophenes and NBS: a DFT Investigation. Semantic Scholar. [Link]
-
Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. MDPI. [Link]
-
The Synthesis and Cytotoxicity of Novel Thiophene Derivatives Derived from 2-(4-Oxo-4,4-Dihydrothiazol-2-yl) Acetonitrile. SciRP.org. [Link]
-
A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]
-
Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. PubMed. [Link]
-
Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. [Link]
-
Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconductors. ACS Publications. [Link]
-
Vibrational spectra and assignments for 2,3-dibromothiophene and 2,3,5-tribromothiophene. Sci-Hub. [Link]
-
Heterocyclic Building Blocks for Organic Semiconductors. ResearchGate. [Link]
-
Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Reddit. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Solution-Processable Multifused Thiophene Small Molecules and Conjugated Polymer Semiconducting Blend for Organic Field Effect Transistor Application. Wiley Online Library. [Link]
Sources
- 1. 3,5-Dibromo-2-methylthiophene | C5H4Br2S | CID 122373 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. openresearch.newcastle.edu.au [openresearch.newcastle.edu.au]
- 3. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]
- 4. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sci-Hub. Vibrational spectra and assignments for 2,3-dibromothiophene and 2,3,5-tribromothiophene / Spectrochimica Acta Part A: Molecular Spectroscopy, 1983 [sci-hub.ru]
- 6. homepage.ntu.edu.tw [homepage.ntu.edu.tw]
- 7. rsc.org [rsc.org]
- 8. CN111763194A - A kind of preparation method of 2-bromothiophene - Google Patents [patents.google.com]
- 9. impactfactor.org [impactfactor.org]
- 10. mdpi.com [mdpi.com]
- 11. Thiophene-based derivatives as anticancer agents: An overview on decade's work - PubMed [pubmed.ncbi.nlm.nih.gov]
